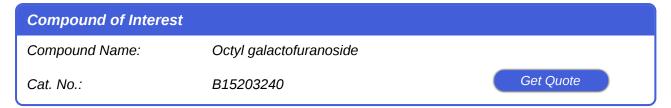


physical and chemical properties of Octyl galactofuranoside

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Octyl Galactofuranoside**

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties of **octyl galactofuranoside**. This non-ionic surfactant is of growing interest in various scientific fields for its potential applications in drug delivery and as an antimicrobial agent. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant workflows.

Physicochemical Properties

Octyl galactofuranoside is an alkyl glycoside surfactant. It is important to distinguish between the furanoside (five-membered ring) and the more commonly studied pyranoside (six-membered ring) isomers, as their structural differences can lead to variations in their physicochemical properties. Due to the limited availability of data specifically for the furanoside isomer, information for the corresponding pyranoside is also included for comparative purposes.

Table 1: General Properties of Octyl D-Galactofuranoside



Property	Value	
Chemical Formula	C14H28O6[1]	
Molecular Weight	292.37 g/mol [2]	
CAS Number	202403-49-4[1]	
Appearance	White to pale cream solid (based on analogous compounds)[3]	

Table 2: Physical Properties of Octyl Galactosides

Property	n-Octyl-β-D- galactofuranoside	n-Octyl-β-D- galactopyranoside
Melting Point	Data not available	105 °C[4]
Boiling Point	Data not available	Data not available
Solubility in Water	Data not available	≥ 0.5% (in water at 0-5°C)[5]
Critical Micelle Concentration (CMC)	Data not available	~29.5 mM (in H ₂ O)[5]

Experimental Protocols Synthesis of n-Octyl-β-D-galactofuranoside

The following is a generalized protocol for the synthesis of alkyl furanosides, which can be adapted for **octyl galactofuranoside**.

Materials:

- Per-O-acetylated-D-galactofuranose (glycosyl donor)
- n-octanol (glycosyl acceptor)
- Lewis acid catalyst (e.g., Boron trifluoride etherate)



- Anhydrous dichloromethane (solvent)
- Sodium methoxide in methanol (for deacetylation)
- Silica gel for column chromatography

Methodology:

- Glycosylation: The per-O-acetylated-D-galactofuranose and n-octanol are dissolved in anhydrous dichloromethane under an inert atmosphere. The reaction is cooled, and the Lewis acid catalyst is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude product is extracted and purified by silica gel chromatography.
- Deacetylation: The purified acetylated product is dissolved in methanol, and a catalytic
 amount of sodium methoxide is added. The reaction is stirred at room temperature until all
 acetyl groups are removed (monitored by TLC). The reaction is then neutralized,
 concentrated, and the final product, n-octyl-β-D-galactofuranoside, is purified by silica gel
 chromatography.

Characterization of n-Octyl-β-D-galactofuranoside

The structure and purity of the synthesized compound are confirmed using standard analytical techniques:

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and anomeric configuration.
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

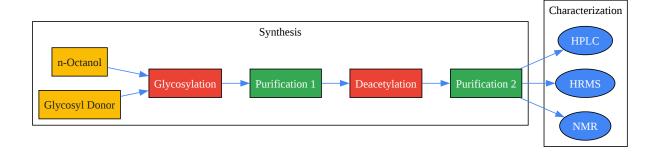
Biological Activity

Octyl β-D-galactofuranoside has been identified as a bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis.



[6] The proposed mechanism of action involves the disruption of the bacterial cell envelope.[6] This antimicrobial activity suggests its potential as a lead compound for the development of new antibacterial agents.

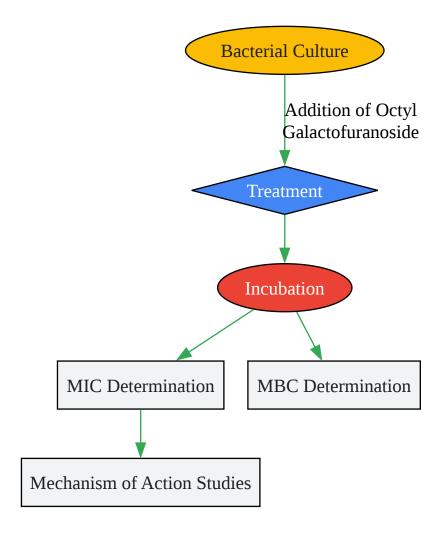
Mandatory Visualizations



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Caption: A generalized workflow for the synthesis and characterization of **Octyl Galactofuranoside**.





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Caption: An experimental workflow for evaluating the antimicrobial properties of **Octyl Galactofuranoside**.

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